molecular formula C18H18FN5O2S B12145424 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide

Cat. No.: B12145424
M. Wt: 387.4 g/mol
InChI Key: OGLWYIPWAJDGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Thioether Formation: The triazole ring is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the intermediate with an ethoxyphenyl acetic acid derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are likely to play key roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the triazole ring and fluorophenyl group but differs in other substituents.

    3H-1,2,4-Triazol-3-one, 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-: Another similar compound with variations in the substituents on the triazole ring.

Uniqueness

The uniqueness of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18FN5O2S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H18FN5O2S/c1-2-26-13-9-7-12(8-10-13)21-16(25)11-27-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

OGLWYIPWAJDGJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.